molecular formula C17H17FN2O7S2 B2616007 Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate CAS No. 922969-29-7

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

Cat. No. B2616007
CAS RN: 922969-29-7
M. Wt: 444.45
InChI Key: YDYLGHGLCFBIHD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group, a nitro group, a carboxylate ester group, and a fluorophenyl group. These groups could potentially contribute to the reactivity and properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, nitro, and carboxylate groups could potentially influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar sulfonyl, nitro, and carboxylate groups could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Carboxyl-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a related chemical structure, has been utilized for carboxyl-group protection in peptide synthesis, demonstrating advantages over other protective groups. This method involves selective removal of the protective group by conversion into the corresponding sulfone through treatment with alkali, showcasing its utility in synthetic organic chemistry (Amaral, 1969).

Synthesis of Heterocyclic Systems

Another application involves the synthesis of pyrrole-annulated heterocyclic systems. This process includes condensation reactions and subsequent transformations leading to the formation of complex heterocyclic structures, indicating the compound's role in expanding the diversity of synthetic organic chemistry (Santo et al., 1998).

Complex Formation and Physicochemical Studies

Research on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has explored their acid-base properties, solubility, chemical stability, and complex formation with metal ions. These studies contribute to our understanding of the physicochemical properties of such compounds and their potential applications in material science and coordination chemistry (Chekanova et al., 2014).

Biological Activity of Thieno[2,3-d]Pyrimidines

The synthesis and biological evaluation of new thieno[2,3-d]pyrimidines derived from similar chemical frameworks have been reported. These compounds exhibit inhibitory activities against certain plant growths, highlighting the potential for applications in agriculture and pest management (Wang et al., 2010).

Advanced Synthesis Techniques

Innovative synthesis techniques have been developed using related compounds for the preparation of hydroxamic acids and ureas from carboxylic acids, demonstrating the compound's significance in facilitating complex organic transformations (Thalluri et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry if it shows biological activity .

properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYLGHGLCFBIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

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